molecular formula C16H22N4O3 B7544735 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea

1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea

货号 B7544735
分子量: 318.37 g/mol
InChI 键: HELOZIXGWKVWIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea, also known as BMH-21, is a small molecule inhibitor that has shown potential in cancer therapy. It inhibits the activity of a protein called S100A4, which is involved in cancer cell migration and metastasis.

作用机制

1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea inhibits the activity of S100A4, a calcium-binding protein that is overexpressed in many types of cancer. S100A4 plays a key role in cancer cell migration and metastasis by promoting the formation of actin filaments and stimulating the activity of matrix metalloproteinases. 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea binds to S100A4 and prevents its interaction with other proteins, thereby inhibiting cancer cell migration and invasion.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been shown to have a number of biochemical and physiological effects. It inhibits the activity of S100A4, which in turn inhibits cancer cell migration and invasion. 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

实验室实验的优点和局限性

One advantage of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in inhibiting cancer cell migration and invasion in vitro and in vivo. However, one limitation of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea is that its synthesis is complex and its yield is relatively low. In addition, further studies are needed to determine the optimal dosage and administration of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea in cancer therapy.

未来方向

There are several future directions for research on 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea. One direction is to explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to investigate its potential in other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, further studies are needed to optimize the synthesis of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea and to develop more efficient and cost-effective methods of production.

合成方法

The synthesis of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea involves several steps. The first step is the synthesis of 2-bromo-1H-benzimidazole, which is then reacted with 3-(oxolan-2-ylmethoxy)propylamine to form 1-(1H-benzimidazol-2-yl)-3-(oxolan-2-ylmethoxy)propylamine. This intermediate is then reacted with isocyanate to form 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea. The overall yield of this synthesis is around 14%.

科学研究应用

1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It has also been shown to inhibit the growth and metastasis of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been found to be particularly effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.

属性

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c21-16(17-8-4-9-22-11-12-5-3-10-23-12)20-15-18-13-6-1-2-7-14(13)19-15/h1-2,6-7,12H,3-5,8-11H2,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELOZIXGWKVWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCCNC(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。